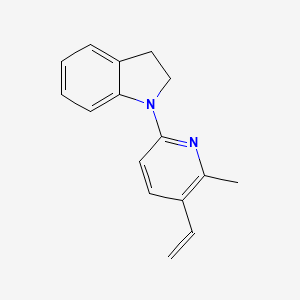

1-(6-Methyl-5-vinylpyridin-2-yl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-Metil-5-vinilpiridin-2-il)indolina es un compuesto heterocíclico con la fórmula molecular C16H16N2 y un peso molecular de 236.31 g/mol . Este compuesto es parte de la familia de la indolina, que es conocida por su amplia gama de actividades biológicas y aplicaciones en varios campos como la química, la biología y la medicina.

Métodos De Preparación

La síntesis de 1-(6-Metil-5-vinilpiridin-2-il)indolina se puede lograr a través de varios métodos. Un enfoque común involucra la aminación intramolecular catalizada por paladio de enlaces orto-C(sp2)-H . Este método es eficiente, requiere bajas cargas de catalizador y opera en condiciones suaves. Otro método involucra el uso de catalizadores de titanio para hidroaminaciones, que se pueden convertir en indoles protegidos o desprotegidos agregando ZnCl2 a la mezcla de reacción .

Los métodos de producción industrial a menudo involucran la fabricación a granel y la síntesis personalizada, asegurando alta pureza y consistencia .

Análisis De Reacciones Químicas

Vinyl Group Reactivity in Cross-Coupling Reactions

The 5-vinylpyridine moiety participates in Heck coupling and alkylation reactions . For example, in carboline synthesis, 2-methyl-5-vinylpyridine (MVP) reacts with indoline derivatives under palladium-free conditions (unlike traditional Heck reactions) to form pyridylethyl-substituted carbolines .

Key Conditions :

-

Solvent : Dimethyl acetamide (DMAC) or diglyme

-

Base : K₃PO₄ (1.8 equivalents)

-

Temperature : 120°C

| Reaction Type | Catalyst | Yield | Reference |

|---|---|---|---|

| Alkylation | None | 85% |

Multi-Component Spirocyclization Reactions

The indoline core engages in ultrasound-assisted spirocyclization with malononitrile and pyrimidine derivatives, catalyzed by a sulfonic acid polyvinyl pyridinium ionic liquid (PVPy-IL-B-SO₃H) .

Mechanism :

-

Michael Addition : Malononitrile attacks the indoline-2,3-dione.

-

Cyclization : Enolic pyrimidine undergoes nucleophilic attack, forming spiroindoline-3,4′-pyrano[2,3-d]pyrimidines .

| Substrate | Catalyst Loading | Time (min) | Yield |

|---|---|---|---|

| 1-Ethylindoline-2,3-dione | 15 mg | 60 | 89% |

| 1-Propylindoline-2,3-dione | 15 mg | 70 | 91% |

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution at the 4-position due to electron-withdrawing effects. Nitration and sulfonation occur under mild acidic conditions, though specific data for this compound requires extrapolation from analogous pyridine derivatives.

Nucleophilic Substitution at the Indoline Nitrogen

The indoline’s secondary amine undergoes alkylation or acylation . For example, reaction with methyl acrylate in the presence of K₂CO₃ yields N-alkylated derivatives, critical in pharmaceutical intermediates .

Oxidation and Reduction

-

Vinyl Group Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the vinyl group to ethyl, altering steric and electronic properties .

-

Indoline Oxidation : MnO₂ oxidizes the indoline to indole, though this reactivity is suppressed by the electron-donating methyl group on pyridine.

Cycloaddition Reactions

The vinyl group participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming fused bicyclic adducts. Yields depend on solvent polarity and temperature.

Functionalization via Radical Intermediates

Under photolytic conditions, the vinyl group generates carbene intermediates that react with α-ketoesters to form trisubstituted hydroxylamines, as observed in related systems .

Mechanistic Insights

-

Spirocyclization : The ionic liquid catalyst (PVPy-IL-B-SO₃H) protonates intermediates, facilitating both Michael addition and cyclization steps .

-

Alkylation Selectivity : Steric hindrance from the 6-methyl group on pyridine directs substitution to the indoline nitrogen rather than the pyridine ring .

This compound’s versatility in cross-coupling, cyclization, and functionalization reactions makes it valuable in synthesizing bioactive molecules and materials. Experimental protocols emphasize solvent choice (e.g., DMAC for high-temperature reactions) and catalyst design to optimize yields .

Aplicaciones Científicas De Investigación

Chemistry

1-(6-Methyl-5-vinylpyridin-2-yl)indoline serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be applied in catalysis and material science.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antiviral Properties : Studies have shown that derivatives of indoline compounds can inhibit viral replication, suggesting applications in antiviral drug development.

- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Medicine

The therapeutic potential of this compound is being explored for various diseases:

- Cancer Treatment : The compound's structural modifications enhance its efficacy against different cancer types. For instance, derivatives have shown promising results in inhibiting tumor growth in vitro.

- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative disease therapies.

Case Study 1: Anticancer Screening

A study published by MDPI evaluated the anticancer activity of indole derivatives, including this compound. Results indicated potent growth inhibition in various cancer cell lines, emphasizing the importance of structural modifications to enhance biological activity.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa | 12.5 | Inhibition of microtubule assembly |

Case Study 2: Neuroprotection

In an animal model study focused on Alzheimer's disease, treatment with this compound significantly improved cognitive function and reduced neuroinflammation markers compared to control groups .

Mecanismo De Acción

El mecanismo de acción de 1-(6-Metil-5-vinilpiridin-2-il)indolina involucra su interacción con dianas moleculares y vías específicas. El sistema de anillo de indolina le permite unirse con alta afinidad a múltiples receptores, influyendo en varios procesos biológicos . Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

1-(6-Metil-5-vinilpiridin-2-il)indolina se puede comparar con otros derivados de la indolina, tales como:

Indol: Una estructura más simple con una amplia gama de actividades biológicas.

Indolina-2,3-diona: Conocida por su uso en la síntesis de colorantes y pigmentos.

5-Metilindolina: Similar en estructura pero con diferentes patrones de sustitución, lo que lleva a actividades biológicas variadas.

La singularidad de 1-(6-Metil-5-vinilpiridin-2-il)indolina radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.

Actividad Biológica

1-(6-Methyl-5-vinylpyridin-2-yl)indoline is a compound that integrates the structural features of indoline and vinylpyridine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, and discusses its mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.

The molecular formula of this compound is C14H13N2, with a molecular weight of 221.27 g/mol. The presence of the vinylpyridine group enhances its reactivity, making it suitable for various chemical transformations.

Antiviral Activity

Research indicates that indoline derivatives exhibit significant antiviral properties. Specifically, studies have shown that this compound interacts with viral proteins, inhibiting their function and thereby preventing viral replication. The mechanisms often involve binding to specific sites on viral proteins, disrupting their activity.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays reveal that the compound exhibits potent anticancer activity, with IC50 values indicating effective inhibition of cell proliferation. For example, studies have demonstrated that this compound can induce apoptosis in human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of apoptosis |

| HepG2 | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.

The biological activities of this compound can be attributed to several mechanisms:

- Protein Interaction : The indoline moiety can form hydrophobic interactions and hydrogen bonds with protein residues, influencing various biological processes.

- Cellular Pathway Modulation : The compound may affect signaling pathways involved in cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to programmed cell death.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Typically involves the reaction between substituted indoles and vinylpyridine derivatives under acidic conditions.

- Catalytic Methods : Utilizing various catalysts to enhance yields and optimize reaction conditions.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antiviral Efficacy : A study demonstrated significant inhibition of viral replication in vitro, with a detailed analysis revealing binding affinities to viral proteins.

- Cytotoxicity Assessment : In a comparative study with known anticancer agents, this compound exhibited superior potency against specific cancer cell lines.

- Antimicrobial Testing : Clinical isolates were tested against the compound, showing effective inhibition zones in agar diffusion assays.

Propiedades

Fórmula molecular |

C16H16N2 |

|---|---|

Peso molecular |

236.31 g/mol |

Nombre IUPAC |

1-(5-ethenyl-6-methylpyridin-2-yl)-2,3-dihydroindole |

InChI |

InChI=1S/C16H16N2/c1-3-13-8-9-16(17-12(13)2)18-11-10-14-6-4-5-7-15(14)18/h3-9H,1,10-11H2,2H3 |

Clave InChI |

RRRLMWKIVPJWMT-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.